molecular formula C17H24FN3O2S B2539127 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034523-97-0

2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2539127
CAS No.: 2034523-97-0
M. Wt: 353.46
InChI Key: ONMWGRLCZDLPHC-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound with a complex structure that lends itself to a variety of potential applications in scientific research and industry. Its unique combination of functional groups suggests that it can interact in multiple ways with biological systems, making it an interesting target for synthetic chemists and pharmacologists alike.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis

Industrial production methods: Industrial production would likely involve large-scale batch synthesis in reactors, optimizing yields and purity via advanced techniques such as crystallization, chromatography, and high-performance liquid chromatography (HPLC). Safety and efficiency are crucial, given the potential complexity and reactivity of the intermediates involved.

Chemical Reactions Analysis

Types of reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: This might involve converting sulfur-containing groups to sulfoxides or sulfones.

  • Reduction: Reduction reactions could potentially modify the pyrimidinyl ring or other reducible groups.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions within the compound.

Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often require solvents like dichloromethane, and may involve temperatures ranging from room temperature to reflux conditions.

Major products formed: Products of these reactions would depend on the specific transformation targeted, but could include oxidized derivatives or substituted analogs with altered biological activity or chemical properties.

Scientific Research Applications

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: As a probe to study interactions within biological systems or as a building block in drug discovery.

  • Medicine: Investigated for potential therapeutic effects, such as targeting specific enzymes or receptors.

  • Industry: Could be used in the development of novel materials or chemical processes.

Mechanism of Action

The compound’s mechanism of action would involve its interaction with biological targets such as enzymes or receptors. The molecular pathways involved may include modulation of signaling pathways, inhibition of enzymatic activity, or binding to specific proteins or nucleic acids, altering their function or expression.

Comparison with Similar Compounds

Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its combination of cyclopentylthio, fluoropyrimidinyl, and pyrrolidinyl groups.

Similar compounds: Examples include:

  • 1-(3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone.

  • 2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone.

  • Compounds with similar pyrimidinyl or pyrrolidinyl moieties but different substituents.

This article should give you a detailed overview of the compound, its synthesis, reactivity, and potential applications. Let me know what you think or if there's anything else you'd like to dive into!

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(9-12)15(22)10-24-13-5-3-4-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMWGRLCZDLPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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